molecular formula C7H4F3NO2 B589277 2-Amino-3,5,6-trifluorobenzoic acid CAS No. 153704-09-7

2-Amino-3,5,6-trifluorobenzoic acid

Cat. No.: B589277
CAS No.: 153704-09-7
M. Wt: 191.109
InChI Key: QRLTYMNXVLKLAF-UHFFFAOYSA-N
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Description

2-Amino-3,5,6-trifluorobenzoic acid is a compound with the chemical formula C7H4F3NO2. It is characterized by the presence of amino and trifluoromethyl functional groups. This compound is known for its applications in pharmaceutical research and development, particularly as a building block in the synthesis of various pharmaceutical compounds targeting diseases such as cancer and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5,6-trifluorobenzoic acid typically involves the introduction of amino and trifluoromethyl groups onto a benzoic acid scaffold. One common method involves the nitration of 3,5,6-trifluorobenzoic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

2-Amino-3,5,6-trifluorobenzoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of anti-cancer and anti-inflammatory drugs.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3,5,6-trifluorobenzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amino group facilitates the formation of hydrogen bonds, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,5,6-trifluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties such as enhanced lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical research for the development of drugs with improved pharmacological profiles .

Properties

IUPAC Name

2-amino-3,5,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLTYMNXVLKLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153704-09-7
Record name 2-amino-3,5,6-trifluorobenzoic acid
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